(R)-3-aminopyrrolidin-2-one
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Overview
Description
®-3-Aminopyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology It is a derivative of pyrrolidine, featuring an amino group at the third position and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-aminopyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the reduction of 3-pyrrolidinone oxime, which can be achieved using hydrogenation in the presence of a palladium catalyst. Another approach involves the cyclization of N-protected amino acids followed by deprotection to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of ®-3-aminopyrrolidin-2-one may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: ®-3-Aminopyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of 3-pyrrolidinone derivatives.
Reduction: Formation of 3-aminopyrrolidine.
Substitution: Formation of N-substituted pyrrolidinones.
Scientific Research Applications
®-3-Aminopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-aminopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
(S)-3-Aminopyrrolidin-2-one: The enantiomer of ®-3-aminopyrrolidin-2-one, with similar chemical properties but different biological activities.
3-Pyrrolidinone: Lacks the amino group, resulting in different reactivity and applications.
N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom, used as a solvent and in various chemical reactions.
Uniqueness: ®-3-Aminopyrrolidin-2-one is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes.
Properties
IUPAC Name |
(3R)-3-aminopyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDAMDVOGKACTP-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620967 |
Source
|
Record name | (3R)-3-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121010-86-4 |
Source
|
Record name | (3R)-3-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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